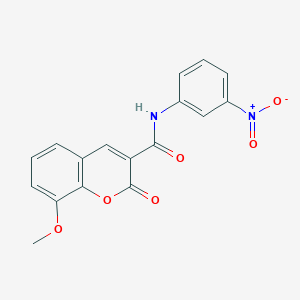

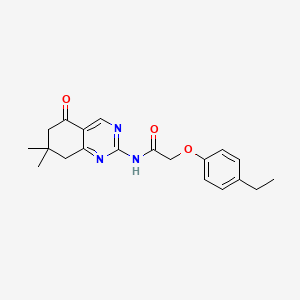

![molecular formula C14H20N2O4 B5556082 3-[(3-cyclohexylisoxazol-5-yl)methyl]-4-(hydroxymethyl)-1,3-oxazolidin-2-one](/img/structure/B5556082.png)

3-[(3-cyclohexylisoxazol-5-yl)methyl]-4-(hydroxymethyl)-1,3-oxazolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isoxazoles and oxazolidinones are compounds known for their significant role in medicinal chemistry and organic synthesis. They often serve as key scaffolds for developing pharmaceutical agents due to their versatile chemical properties and biological activities.

Synthesis Analysis

The synthesis of isoxazoles and oxazolidinones can involve domino reactions, including 1,3-dipolar cycloadditions and subsequent transformations. For example, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates provides a useful scaffold for highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles (Ruano, Fajardo, & Martín, 2005).

科学的研究の応用

Antibacterial Applications

Oxazolidinones, including the compound , have been identified as significant antibacterial agents due to their unique mechanism of inhibiting bacterial protein synthesis. This class of compounds has shown high activity against Gram-positive pathogens with a reduced potential for causing myelosuppression and monoamine oxidase inhibition, making them safer alternatives to existing treatments. Studies highlight the synthesis and in vitro activities of novel oxazolidinone analogs, demonstrating their effectiveness against a variety of clinically important human pathogens without rapid resistance development (Gordeev & Yuan, 2014), (Zurenko et al., 1996).

Anticancer Activity

A novel synthesis method for creating compounds with a similar core structure has been developed, demonstrating significant cytostatic activity against various leukemia cell lines. These findings suggest potential applications in cancer treatment, highlighting the importance of further research into their therapeutic properties and mechanisms of action (Janecki et al., 2006).

Anti-inflammatory and Analgesic Effects

The compound and its derivatives have shown promising anti-inflammatory and analgesic activities in preclinical studies. This indicates a potential for the development of new treatments for conditions characterized by inflammation and pain, urging further investigation into their efficacy and safety profiles (Abbady & Youssef, 2014).

Cyclooxygenase Inhibition

Research on isoxazole derivatives related to the compound has identified them as selective inhibitors of cyclooxygenase-1 (COX-1), an enzyme involved in the inflammatory process. This selectivity could lead to the development of new anti-inflammatory drugs with fewer gastrointestinal side effects compared to non-selective COX inhibitors (Vitale et al., 2013).

Synthesis and Methodology Advances

The compound's chemical structure has facilitated advances in synthetic methodologies, including the efficient preparation of related oxazolidin-2-one derivatives. These advances not only contribute to the drug discovery process but also enable the exploration of novel therapeutic agents with potential applications across a range of diseases (Greco et al., 2014).

特性

IUPAC Name |

3-[(3-cyclohexyl-1,2-oxazol-5-yl)methyl]-4-(hydroxymethyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c17-8-11-9-19-14(18)16(11)7-12-6-13(15-20-12)10-4-2-1-3-5-10/h6,10-11,17H,1-5,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDSGWROBSEAMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NOC(=C2)CN3C(COC3=O)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-Cyclohexylisoxazol-5-yl)methyl]-4-(hydroxymethyl)-1,3-oxazolidin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-1,9-dioxaspiro[5.5]undec-4-yl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5556004.png)

![1-[2-(1-oxa-8-azaspiro[4.6]undec-8-yl)-2-oxoethyl]-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5556023.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[2-(methylthio)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5556040.png)

![1-(cyclopropylsulfonyl)-3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5556052.png)

![2-[(4-nitrobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5556079.png)

![ethyl [5-(N,N-dimethylalanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5556098.png)